molecular formula C24H23ClN4S B2964001 2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-80-0

2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2964001
CAS RN: 303985-80-0
M. Wt: 434.99
InChI Key: OYRBWZKIJHPAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

Some physical and chemical properties such as boiling point, melting point, and density might be available , but the specific values are not provided in the sources I found .

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was investigated using FT-IR and FT-Raman spectroscopy. The study aimed to analyze its vibrational spectral characteristics, theoretical computations (including equilibrium geometry and vibrational wave numbers), and molecular docking to suggest inhibitory activity against specific proteins, indicating potential as an anti-diabetic compound (Alzoman et al., 2015).

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure of novel 5-methyl-4-thiopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthesizing compounds with varied substituents. The crystal structures provided insight into the molecular conformation and potential interactions in biological systems, hinting at their cytotoxic activity against certain cell lines (Stolarczyk et al., 2018).

Potential as Dihydrofolate Reductase Inhibitors

Research into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives revealed their structural characteristics and potential as dihydrofolate reductase inhibitors. Such compounds could play a significant role in developing new therapeutic agents by targeting enzymes crucial for DNA synthesis in rapidly dividing cells, such as cancer cells (Al-Wahaibi et al., 2021).

Chemotherapeutic Potential

Further spectroscopic analysis and molecular docking studies on derivatives of pyrimidinecarbonitrile, similar to the compound , have shown potential chemotherapeutic applications. These studies focus on the electronic structure, charge distribution, and interaction with biological targets, suggesting possibilities for developing new anti-diabetic and anticancer agents (Al-Omary et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

While some sources mention safety and MSDS/SDS information , the specific details are not provided .

Future Directions

The future directions or potential applications of this compound are not specified in the sources I found .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4S/c25-21-14-8-7-11-18(21)16-30-24-28-22(17-9-3-1-4-10-17)20(15-26)23(29-24)27-19-12-5-2-6-13-19/h1,3-4,7-11,14,19H,2,5-6,12-13,16H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBWZKIJHPAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.